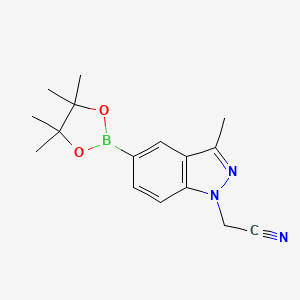
5-Bromo-8-(chloromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-(chloromethyl)quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chloromethyl groups in the structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(chloromethyl)quinoxaline typically involves the bromination and chloromethylation of quinoxaline derivatives. One common method includes the reaction of 5-bromoquinoxaline with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of greener and more sustainable methods, such as microwave-assisted synthesis, can be explored to reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-(chloromethyl)quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Suzuki-Miyaura Coupling: Formation of biaryl quinoxalines.
Oxidation and Reduction: Formation of quinoxaline N-oxides or dihydroquinoxalines.
Applications De Recherche Scientifique
5-Bromo-8-(chloromethyl)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Applied in the design of molecular probes for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-(chloromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor binding site, thereby blocking the biological activity. The presence of bromine and chloromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoquinoxaline: Lacks the chloromethyl group but shares the bromine substitution.
8-Chloromethylquinoxaline: Lacks the bromine substitution but shares the chloromethyl group.
Quinoxaline: The parent compound without any substitutions.
Uniqueness
5-Bromo-8-(chloromethyl)quinoxaline is unique due to the presence of both bromine and chloromethyl groups, which can enhance its reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
5-bromo-8-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5H2 |
Clé InChI |
AIIITXFFOTVAJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1CCl)N=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)


![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)


![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)

![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)

![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)



